molecular formula C24H20O7 B190658 3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone CAS No. 62507-01-1

3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone

Cat. No.: B190658
CAS No.: 62507-01-1
M. Wt: 420.4 g/mol
InChI Key: JPEXDMDZYIHQEF-UHFFFAOYSA-N
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Description

3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone is a synthetic flavone derivative of significant interest in medicinal chemistry and pharmacological research. This penta-substituted flavone is structurally related to a class of compounds known for their diverse biological activities, particularly in the study of inflammatory pathways and cellular cytotoxicity. Scientific literature indicates that structurally similar flavones have been investigated for their potential to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation . Furthermore, research on flavone analogs has explored their structure-activity relationships concerning cytotoxicity and their ability to bind to tubulin, a critical protein in cell division, suggesting potential applications in cancer research . As such, this benzyloxy-substituted flavone serves as a valuable chemical tool for probing these and other biochemical mechanisms. It is intended for use in non-clinical, in vitro studies to further elucidate the biological functions of polymethoxyflavones and hydroxylated polymethoxyflavones.

Properties

IUPAC Name

5,7-dihydroxy-3-methoxy-2-(4-methoxy-3-phenylmethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O7/c1-28-18-9-8-15(10-19(18)30-13-14-6-4-3-5-7-14)23-24(29-2)22(27)21-17(26)11-16(25)12-20(21)31-23/h3-12,25-26H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEXDMDZYIHQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571766
Record name 2-[3-(Benzyloxy)-4-methoxyphenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62507-01-1
Record name 2-[3-(Benzyloxy)-4-methoxyphenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hoeben-Hoesch Reaction for Deoxybenzoin Intermediate Formation

An alternative route employs the Hoeben-Hoesch reaction to construct the deoxybenzoin intermediate, a critical precursor for flavone cyclization. Phloroglucinol reacts with 3,4-dimethoxybenzyl cyanide in the presence of ZnCl₂ and HCl gas, yielding 3,4-dimethoxybenzyl-2',4',6'-trihydroxyphenyl ketone . This step requires precise control of HCl saturation and refrigeration to prevent over-acylation. The intermediate is isolated in 58% yield after recrystallization from aqueous HCl . Subsequent cyclization using BF₃·OEt₂, DMF, and POCl₃ at 80–100°C introduces the flavone’s pyran ring, achieving an 85% yield . This method’s efficiency stems from the BF₃·OEt₂/DMF system, which activates the carbonyl group for nucleophilic attack.

Esterification-Hydrogenolysis Strategy for Benzyloxy Deprotection

Selective O-Alkylation and Demethylation for Functionalization

Selective alkylation of hydroxyl groups is critical for introducing methoxy and benzyloxy substituents. Studies on analogous flavonoids demonstrate that 3-hydroxy-5,7,8-trimethoxyflavones can undergo demethylation using AlCl₃ or BBr₃ to generate dihydroxy derivatives . For 3'-benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone, this involves protecting the 5- and 7-hydroxyls as benzyl ethers before introducing the 3'-benzyloxy group via Williamson ether synthesis . Demethylation at specific positions is achieved using HBr in acetic acid, though over-demethylation must be controlled via reaction time monitoring .

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Advantages Limitations
Classical Condensation K benzoate, HCl/EtOH33%Straightforward purificationModerate yield due to steric hindrance
Hoeben-Hoesch ZnCl₂, BF₃·OEt₂, POCl₃58–85%High cyclization efficiencyRequires hazardous HCl gas
Esterification Benzoyl chlorides, H₂/Pd-C60–70%Scalable, mild deprotectionHigh equipment costs
O-Alkylation AlCl₃, BBr₃, HBr/AcOH40–50%Selective functionalizationRisk of over-demethylation

Structural Characterization and Validation

Successful synthesis is confirmed via spectroscopic analysis:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.9 (s, 1H, C5-OH), 10.9 (s, 1H, C7-OH), 8.33 (s, 1H, H-2), 7.4–7.3 (m, 5H, benzyl), 6.8–6.5 (m, 3H, aromatic) .

  • ¹³C NMR : 182.4 ppm (C4=O), 164.2–156.1 ppm (aryl carbons), 56.1 ppm (OCH₃) .

  • MS (ESI) : m/z 421.4 [M+H]⁺, consistent with the molecular formula C₂₄H₂₀O₇ .

Chemical Reactions Analysis

Types of Reactions

3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroflavones or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroflavones. Substitution reactions can lead to a variety of functionalized flavones .

Scientific Research Applications

Biological Activities

3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone exhibits several notable biological activities:

  • Antioxidant Activity :
    • This compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress within cells. The antioxidant capacity can be quantified using assays such as the DPPH radical scavenging assay.
  • Neuroprotective Effects :
    • Studies indicate that it protects neuronal cells from oxidative damage and apoptosis. Its neuroprotective properties are particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor.
  • Anti-inflammatory Properties :
    • The compound has shown potential in inhibiting pro-inflammatory cytokines and mediators, suggesting applications in treating inflammatory diseases.
  • Anticancer Activity :
    • Research has identified its efficacy against various cancer cell lines:
      • MCF-7 Breast Cancer Cells : Exhibits cytotoxicity and induces apoptosis.
      • HeLa Cervical Cancer Cells : Demonstrates significant inhibition of cell proliferation.

Preparation Methods

The synthesis of this compound can be achieved through several methods. A common approach involves the oxidative cyclization of 2',4'-dihydroxy-3,4-dimethoxychalcone using iodine as a catalyst in dimethyl sulfoxide (DMSO).

Case Studies

  • Neuroprotective Study :
    • A study investigated the neuroprotective effects of this compound on cultured cortical neurons subjected to oxidative stress. The results indicated a significant reduction in neuronal apoptosis compared to control groups.
  • Anticancer Research :
    • In vitro studies on MCF-7 and HeLa cancer cell lines demonstrated that treatment with this flavonoid resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3’-Benzyloxy-5,7-dihydroxy-3,4’-dimethoxyflavone involves its interaction with various molecular targets and pathways. Some of the key mechanisms include:

Comparison with Similar Compounds

Table 1: Structural Comparison of Flavonoid Derivatives

Compound Name Substituents Key Features
This compound 3-OCH₃, 5-OH, 7-OH, 4'-OCH₃, 3'-O-Benzyloxy Unique benzyloxy group enhances lipophilicity; potential metabolic stability.
5,7-Dihydroxy-3',4'-dimethoxyflavone 3'-OCH₃, 4'-OCH₃, 5-OH, 7-OH Lacks benzyloxy and 3-OCH₃; studied for weak α-glucosidase inhibition .
5,7-Dihydroxy-3,4'-dimethoxyflavone 3-OCH₃, 4'-OCH₃, 5-OH, 7-OH Structural isomer with methoxy at position 3; NMR data available .
3,7-Dihydroxy-3',4'-dimethoxyflavone 3-OH, 7-OH, 3'-OCH₃, 4'-OCH₃ Hydroxyl at position 3 instead of 5; anti-inflammatory potential .
Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) 3'-OCH₃, 4'-OCH₃, 6-OCH₃, 5-OH, 7-OH Neuroprotective effects demonstrated in cerebral ischemia models .
5,7-Dihydroxy-3',4',5'-trimethoxyflavone 3'-OCH₃, 4'-OCH₃, 5'-OCH₃, 5-OH, 7-OH Trimethoxy variant; categorized as a 4'-O-methylated flavonoid .

Key Structural and Functional Differences

Benzyloxy Group at 3': The benzyloxy substitution in this compound distinguishes it from analogs like 5,7-dihydroxy-3',4'-dimethoxyflavone. This group increases molecular weight (MW ≈ 432.4 g/mol vs. 330.3 g/mol for non-benzylated analogs) and lipophilicity, which may improve membrane permeability but reduce water solubility .

Hydroxyl vs. Methoxy Substitutions :

  • Compounds with hydroxyl groups at positions 5 and 7 (e.g., 5,7-dihydroxy-3',4'-dimethoxyflavone) exhibit stronger antioxidant activity due to hydrogen-donating capacity .
  • Methoxy groups (e.g., at positions 3 and 4') enhance metabolic stability by protecting hydroxyl groups from glucuronidation or sulfation .

Positional Isomerism :

  • 3,7-Dihydroxy-3',4'-dimethoxyflavone, with hydroxyls at positions 3 and 7, shows distinct anti-inflammatory activity compared to the 5,7-dihydroxy variants .
  • Eupatilin’s additional methoxy at position 6 correlates with neuroprotective effects, suggesting substitution position critically impacts biological targets .

Pharmacological Considerations

  • Solubility and Bioavailability: The benzyloxy group likely reduces aqueous solubility, necessitating formulation strategies (e.g., nanoencapsulation) for therapeutic use.
  • Synthetic Routes : Benzyloxy groups are often introduced via benzylation of precursor flavones, as seen in related chroman derivatives .

Biological Activity

3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C18H18O6
  • Molecular Weight : 342.34 g/mol
  • CAS Number : 62507-01-1

This compound features multiple hydroxyl groups which contribute to its antioxidant properties and biological activities.

Antioxidant Activity

Flavonoids are known for their antioxidant properties, and this compound is no exception. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various cellular models. Studies indicate that it can inhibit lipid peroxidation and protect against oxidative damage in neuronal cells.

Anti-Cancer Properties

Research has demonstrated that this flavonoid exhibits significant anti-cancer effects. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, one study reported an IC50 value of approximately 25 µM against MCF-7 cells, indicating potent cytotoxicity.

Neuroprotective Effects

The compound also shows promise in neuroprotection. It has been observed to reduce neuronal death induced by excitotoxic agents such as NMDA (N-methyl-D-aspartate). This neuroprotective effect is attributed to its ability to modulate calcium influx and inhibit apoptotic signaling pathways.

Interaction with Cellular Targets

The biological activity of this compound is largely mediated through its interaction with various cellular targets:

  • Aryl Hydrocarbon Receptor (AhR) : The compound acts as an antagonist to AhR in breast cancer cells, inhibiting the expression of genes involved in tumor progression.
  • PARP Inhibition : It reduces the synthesis and accumulation of Poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms.
  • Calcium Channel Modulation : The flavonoid modulates calcium channels, thereby influencing intracellular calcium levels and neuronal excitability.

Study 1: Neuroprotective Effects

In a study with primary cortical neurons isolated from fetal CD1 mice, treatment with this compound at concentrations ranging from 12.5 to 100 μM significantly reduced NMDA-induced neuronal death over a period of 15–20 hours.

Concentration (μM)Neuronal Viability (%)
12.575
2585
5090
10095

Study 2: Anti-Cancer Activity

In vitro studies on MCF-7 cells showed that treatment with varying concentrations of the flavonoid resulted in significant decreases in cell viability:

Concentration (μM)Cell Viability (%)IC50 (μM)
0100-
1080
2550~25
5030

Q & A

Q. What structural modifications improve anti-inflammatory efficacy?

  • Answer: Adding a 7-O-glucoside increases water solubility but reduces COX-2 inhibition. Retaining free hydroxyl groups at C-5 and C-7 enhances TNF-α suppression .
  • Synthetic Approach: Use regioselective methylation/acylation to generate derivatives for SAR studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone
Reactant of Route 2
3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone

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